methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups to the aminoethyl moiety.
Scientific Research Applications
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Another heterocyclic compound with similar structural features.
2-Phenethylamines: Compounds with a similar aminoethyl group but different ring structures.
Uniqueness
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring stable yet reactive heterocycles.
Properties
IUPAC Name |
methyl 1-(2-aminoethyl)triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCCQRGWMVFWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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